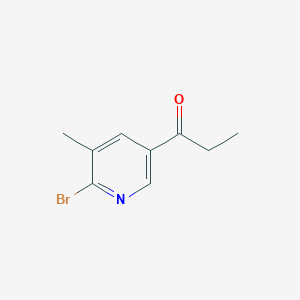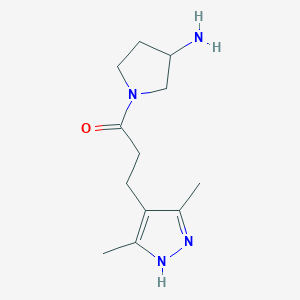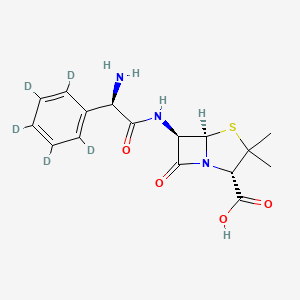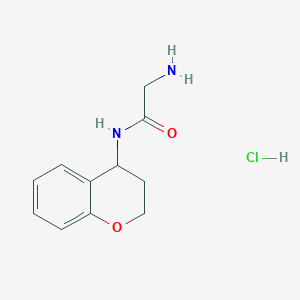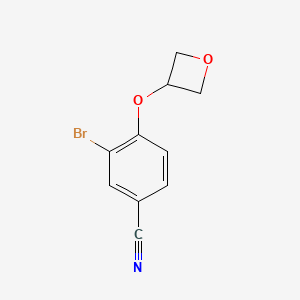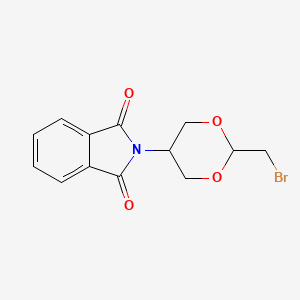
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a chemical compound. Its structure has been confirmed by various methods of elemental and spectral analysis . The asymmetric unit of the compound contains three crystallographically independent molecules .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis
Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds, and numerous π – π stacking interactions .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule . The compound is a white powder with a melting point of 152-155 °C (lit.) .Applications De Recherche Scientifique
Pharmaceutical Synthesis
The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals. Its structural complexity allows for the creation of diverse bioactive molecules. For instance, derivatives of this compound have been explored for their potential use in developing novel therapeutic agents, particularly due to their ability to interact with various biological targets .
Herbicides
Research has indicated that certain derivatives of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione exhibit herbicidal properties. These compounds can be synthesized and tested for their efficacy in controlling weed growth, offering a new avenue for the development of more efficient and environmentally friendly herbicides .
Colorants and Dyes
The unique chemical structure of this compound lends itself to the synthesis of colorants and dyes. Its derivatives can be used to create a wide range of colors for industrial applications, including textiles and inks. The versatility in modifying the compound allows for the fine-tuning of color properties .
Polymer Additives
This compound has been utilized as a precursor for the synthesis of polymer additives. These additives can improve the physical properties of polymers, such as flexibility, durability, and resistance to degradation, making them suitable for a variety of applications in materials science .
Organic Synthesis
In the field of organic synthesis, 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione serves as a building block for constructing complex organic molecules. Its reactivity allows for the formation of various bonds and functional groups, facilitating the creation of compounds with specific desired properties .
Photochromic Materials
The compound’s derivatives have been investigated for their photochromic properties. These materials change color upon exposure to light, which can be harnessed in the development of smart windows, sunglasses, and optical data storage devices. The ability to control the photochromic behavior through chemical modification makes this application particularly promising .
Mécanisme D'action
Target of Action
The primary targets of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.
Mode of Action
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione interacts with the dopamine receptor D2, modulating its activity . The compound binds to the receptor, influencing the receptor’s ability to interact with dopamine, a neurotransmitter. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially altering the physiological response.
Biochemical Pathways
The interaction of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione with the dopamine receptor D2 affects various biochemical pathways. These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement . The downstream effects of these pathways can lead to changes in behavior and physiological responses.
Result of Action
The molecular and cellular effects of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione’s action are primarily related to its modulation of dopamine receptor D2 activity. By interacting with this receptor, the compound can influence a variety of physiological responses, including motor control and reward mechanisms .
Action Environment
The action, efficacy, and stability of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules that may interact with the dopamine receptor D2 .
Orientations Futures
Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .
Propriétés
IUPAC Name |
2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVHYKVNQHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1648864-54-3 | |
| Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




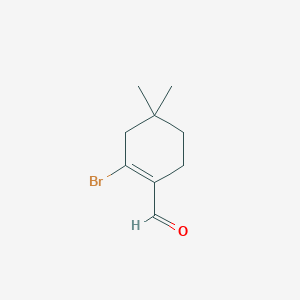
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)

